2,2,3,3-Tetramethylcyclobutan-1-ol
Description
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-6(9)8(7,3)4/h6,9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOATXEXBGJDDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylcyclobutan-1-ol typically involves the reduction of ketones or aldehydes. One common method includes the reduction of 2,2,3,3-tetramethylcyclobutanone using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, recycling of catalysts and solvents is often implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetramethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,3,3-tetramethylcyclobutanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield 2,2,3,3-tetramethylcyclobutane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 2,2,3,3-Tetramethylcyclobutanone.
Reduction: 2,2,3,3-Tetramethylcyclobutane.
Substitution: 2,2,3,3-Tetramethylcyclobutyl halides.
Scientific Research Applications
2,2,3,3-Tetramethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclobutane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutanol derivatives.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 2,2,3,3-Tetramethylcyclobutan-1-ol, differing in functional groups, substituent positions, or ring systems. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Functional Groups | Substituent Positions | CAS/EINECS | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|---|---|
| This compound | C₈H₁₆O | Hydroxyl | 2,2,3,3-tetramethyl | Not provided | 128.21 (calc.) | High steric hindrance, low polarity |
| 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol | C₈H₁₆O₂ | Hydroxyl, methoxy | 2,2,3-trimethyl, 3-methoxy | CID 71756846 | 144.21 | Enhanced solubility due to methoxy |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | C₈H₁₆O₂ | Two hydroxyl groups | 2,2,4,4-tetramethyl | 3010-96-6 | 144.21 | High polarity, hydrogen bonding |
| Tetramethylcyclobutane-1,3-dione | C₆H₈O₂ | Two ketone groups | 2,2,3,3-tetramethyl | EN300-159643 | 128.13 (calc.) | Reactive towards nucleophiles |
Functional Group Variations
- 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol (CID 71756846): This analog replaces one methyl group with a methoxy substituent. The electron-donating methoxy group increases solubility in polar solvents compared to the target compound.
- 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CAS 3010-96-6): The presence of two hydroxyl groups enhances hydrogen bonding, raising its melting point and solubility in water. This diol is a precursor in polymer synthesis, contrasting with the mono-alcohol’s likely use in smaller-molecule applications .
- Tetramethylcyclobutane-1,3-dione (EN300-159643): As a diketone, this compound lacks hydroxyl groups but retains the tetramethylcyclobutane core. Its reactivity centers on ketone-based reactions, such as condensation or enolate formation, diverging from the alcohol-specific chemistry of the target compound .
Substituent Position and Steric Effects
- The 2,2,3,3-tetramethyl substitution pattern in the target compound creates a highly congested environment around the hydroxyl group, reducing its acidity and susceptibility to oxidation. In contrast, 2,2,4,4-tetramethyl-1,3-cyclobutanediol distributes steric bulk more symmetrically, allowing both hydroxyl groups to participate in intermolecular interactions .
Biological Activity
2,2,3,3-Tetramethylcyclobutan-1-ol is a cyclic alcohol that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, applications in medicine and industry, and relevant research findings.
Chemical Structure:
The compound features a cyclobutane ring with four methyl groups and a hydroxyl (-OH) group. This configuration contributes to its stability and reactivity.
Synthesis Methods:
The primary method for synthesizing this compound involves the reduction of 2,2,3,3-tetramethylcyclobutanone using hydrogen gas in the presence of palladium on carbon as a catalyst. This reaction typically occurs under mild conditions (room temperature and atmospheric pressure) .
Table 1: Synthesis Conditions
| Reaction Type | Reactants | Catalyst | Conditions |
|---|---|---|---|
| Reduction | 2,2,3,3-Tetramethylcyclobutanone | Palladium on carbon | Room temperature |
| Oxidation | This compound | Chromium trioxide | Acetic acid |
| Substitution | This compound | Thionyl chloride | Anhydrous conditions |
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The hydroxyl group enables hydrogen bonding and potential enzyme interactions.
The compound acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution reactions with biological targets such as enzymes and receptors. Its unique structure may influence its reactivity in biochemical pathways .
Applications in Medicine
Research is ongoing into the therapeutic potential of this compound. It has been studied for:
- Drug Development: Its unique structural properties make it a candidate for developing new pharmaceuticals .
- Biochemical Studies: The compound can be utilized to investigate enzyme interactions and metabolic pathways .
Case Studies
Recent studies have highlighted the compound's potential in various applications:
- Enzyme Interaction Studies: Research has shown that this compound can modulate enzyme activity through competitive inhibition or allosteric effects. This has implications for understanding metabolic pathways involving cyclobutane derivatives .
- Pharmaceutical Development: In drug discovery contexts, derivatives of this compound have been synthesized and tested for their efficacy against specific biological targets related to diseases such as cancer and metabolic disorders .
Comparison with Similar Compounds
A comparison with similar compounds reveals distinct advantages:
| Compound | Hydroxyl Group | Reactivity Level | Applications |
|---|---|---|---|
| This compound | Yes | High | Drug development |
| 2,2,4,4-Tetramethylcyclobutan-1-ol | Yes | Moderate | Industrial applications |
| 2,2-Dimethylbutane | No | Low | Limited chemical reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
